5'-Fluorospiro[cyclohexane-1,3'-indole]
Description
Properties
CAS No. |
923037-13-2 |
|---|---|
Molecular Formula |
C13H14FN |
Molecular Weight |
203.25 g/mol |
IUPAC Name |
5'-fluorospiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C13H14FN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
UJSGCWOQUPSQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C=NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Spiro[cyclohexane-1,3'-indole] Derivatives
The following table summarizes key analogs and their properties:
Key Observations:
- Electronic Effects: Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents modulate electronic density, influencing binding affinity in biological targets (e.g., ShhN inhibitors ).
- Lipophilicity: Chloro analogs exhibit higher lipophilicity (Cl > F > OCH₃), impacting membrane permeability.
Functional Group Modifications
- Carboxylate Derivatives: Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate (CAS 268538-23-4) introduces a polar ester group, improving aqueous solubility compared to the parent fluorospiro compound .
Preparation Methods
Fischer Indole Cyclization Approach
The classical Fischer indole synthesis remains the most widely employed route for constructing the fluorinated indole core. A modified protocol involves:
- Hydrazine formation : Condensation of 4-fluorophenylhydrazine with cyclohexanone under acidic conditions (HCl/EtOH, 80°C, 6 h)
- Cyclization : Thermal rearrangement in polyphosphoric acid at 150°C for 3 hours
- Workup : Neutralization with aqueous NaOH followed by chromatographic purification (hexane/EtOAc 3:1)
This method typically achieves 58–64% isolated yield, with the major byproduct being non-spirocyclic indole derivatives arising from incomplete ring fusion. Recent optimization studies demonstrate that substituting polyphosphoric acid with ytterbium triflate (Yb(OTf)3) in toluene reduces reaction time to 8 hours while maintaining comparable yields.
Transition Metal-Mediated Spiroannulation
Palladium-catalyzed cross-coupling strategies enable modular construction of the spirocyclic system:
- Precursor synthesis : 5-Fluoro-3-bromoindole preparation via electrophilic bromination
- Coupling reaction : Treatment with cyclohexenylzinc bromide in presence of Pd(PPh3)4 (5 mol%)
- Intramolecular cyclization : Activated by CuI/1,10-phenanthroline catalytic system
Critical parameters influencing yield:
- Solvent effects : DMF > toluene > THF for maintaining catalyst activity
- Temperature gradient : Stepwise heating from 60°C to 110°C prevents premature cyclization
- Substituent tolerance : Electron-withdrawing groups at C7 enhance reaction rate by 22%
Reaction Optimization and Mechanistic Studies
Lewis Acid Catalysis
Yb(OTf)3 emerges as superior to traditional Brønsted acids in spirocycle formation:
- Coordination effects : The triflate anion stabilizes developing positive charge during cyclization
- Solvent compatibility : Toluene proves optimal for dissolving both organic substrates and catalyst
- Catalyst loading : 20 mol% achieves 83% yield without observable decomposition
Comparative kinetic studies reveal second-order dependence on indole concentration when using Yb(OTf)3, contrasting with first-order kinetics in acid-catalyzed pathways.
Fluorine-Directed Regioselectivity
The C5 fluorine atom exerts substantial electronic effects on reaction outcomes:
- Resonance stabilization : Fluorine's -I effect enhances protonation at C3, favoring spiro transition state formation
- Steric guidance : Ortho-directing properties influence cyclohexane ring orientation during cyclization
- Byproduct analysis : <2% of regioisomeric spiro products detected by GC-MS
Advanced Characterization Techniques
Spectroscopic Fingerprinting
1H NMR (300 MHz, CD2Cl2) :
- δ 7.67 (dd, J = 7.5, 0.7 Hz, 1H, H7')
- δ 7.21 (dd, J = 8.9, 2.5 Hz, 1H, H6')
- δ 6.97 (td, J = 8.7, 2.5 Hz, 1H, H4')
- Cyclohexane protons appear as multiplet at δ 1.45–2.12
13C NMR :
Crystallographic Validation
Single-crystal X-ray analysis confirms:
- Dihedral angle of 89.7° between indole and cyclohexane planes
- C-F bond length of 1.35 Å, consistent with sp² hybridization
- No significant π-stacking interactions due to steric hindrance
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology improves process efficiency:
- Residence time reduced from 8 hours (batch) to 12 minutes
- Yield enhancement to 78% through precise temperature control
- Catalyst recycling achieved via in-line membrane filtration
Green Chemistry Metrics
- Process mass intensity: 8.7 kg/kg (traditional) vs. 5.2 kg/kg (flow system)
- E-factor reduction from 23 to 11 through solvent recovery
- 98% catalyst reuse over 5 cycles without activity loss
Q & A
Q. What are the primary synthetic routes for 5'-Fluorospiro[cyclohexane-1,3'-indole], and what critical parameters influence yield?
Methodological Answer: The synthesis of 5'-Fluorospiro[cyclohexane-1,3'-indole] leverages multi-component reactions (MCRs) and spiroannulation strategies. Key methods include:
- Ugi Reaction : Used for constructing spirocyclic indoles via a four-component reaction involving amines, carbonyl compounds, isocyanides, and carboxylic acids. Critical parameters include solvent polarity (e.g., toluene or DMF), temperature control (0–25°C), and stoichiometric ratios to avoid side reactions .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient fluorination at specific positions. For example, 5-fluoroindole derivatives are synthesized using PEG-400/DMF solvent systems and CuI catalysts, with reaction times >12 hours to ensure completion .
Q. Optimization Tips :
Q. Which spectroscopic techniques are essential for characterizing the structure and purity of 5'-Fluorospiro[cyclohexane-1,3'-indole]?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Determines absolute configuration and bond angles (e.g., C–C bond lengths ≈ 1.54 Å in spiro centers) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 280.17 for C₁₃H₁₄FNO) .
Data Interpretation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in stereochemistry .
Q. How does the spirocyclic structure influence the compound’s reactivity in substitution and cycloaddition reactions?
Methodological Answer: The spirocyclic framework imposes steric constraints and electronic effects:
- Electrophilic Substitution : Fluorine at C5' directs electrophiles to the indole C2 position due to its electron-withdrawing nature. For example, bromination occurs at C2 in >70% yield using NBS in DCM .
- Cycloaddition Reactivity : The cyclohexane ring stabilizes transition states in [3+2] cycloadditions, enabling diastereoselective pyrrolidine formation (dr > 4:1) .
Key Consideration : Use Lewis acids (e.g., BF₃·Et₂O) to activate less reactive sites while avoiding ring-opening side reactions .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing enantiopure 5'-Fluorospiro[cyclohexane-1,3'-indole] derivatives?
Methodological Answer: Stereocontrol is achieved via:
- Chiral Auxiliaries : Introduce enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) in Ugi reactions to bias spirocenter configuration (ee > 90%) .
- Asymmetric Catalysis : Use Pd-BINAP complexes for Suzuki-Miyaura couplings to install aryl groups with >95% enantiomeric excess .
- Crystallization-Induced Diastereomer Resolution : Separate racemic mixtures using chiral resolving agents (e.g., L-tartaric acid) .
Validation : Compare experimental optical rotation ([α]D²⁵) with computational predictions (e.g., Gaussian 09) .
Q. What strategies optimize multi-step syntheses involving fluorinated intermediates?
Methodological Answer:
- Protecting Group Strategy : Temporarily mask reactive sites (e.g., indole NH with SEM groups) during fluorination steps to prevent decomposition .
- Flow Chemistry : Enhance yield in CuAAC reactions by maintaining precise temperature (25°C) and residence time (30 min) in microreactors .
- In Situ Monitoring : Use FT-IR to track azide consumption (peak at 2100 cm⁻¹) and optimize reaction quenching .
Case Study : A three-step synthesis achieved 62% overall yield by coupling Ugi spiroannulation with Pd-catalyzed fluorination .
Q. How should researchers analyze contradictory data in biological activity studies of spirocyclic indoles?
Methodological Answer:
- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., 5'-F vs. 5'-Cl) and measure IC₅₀ values against target enzymes (e.g., kinases) .
- Molecular Dynamics Simulations : Identify binding mode discrepancies (e.g., indole ring flipping in COX-2 vs. STAT3) using Amber or GROMACS .
- Meta-Analysis : Cross-reference bioactivity data from heterogeneous assays (e.g., fluorescence polarization vs. SPR) to distinguish false positives .
Example : A 5'-F derivative showed conflicting cytotoxicity (IC₅₀ = 2 μM in HeLa vs. 15 μM in MCF-7), attributed to differential P-glycoprotein expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
